molecular formula C12H15N5O B6448347 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2549021-21-6

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448347
CAS No.: 2549021-21-6
M. Wt: 245.28 g/mol
InChI Key: MACYPJSFKVAUJZ-UHFFFAOYSA-N
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Description

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an azetidine ring, and a dihydropyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring, the introduction of the imidazole moiety, and the construction of the dihydropyrazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the azetidine and dihydropyrazinone moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one: shares structural similarities with other compounds containing imidazole, azetidine, and dihydropyrazinone rings.

    2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.

    Praziquantel: An anthelmintic compound with a pyrazinoisoquinoline structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-15-4-3-14-11(12(15)18)17-7-10(8-17)6-16-5-2-13-9-16/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACYPJSFKVAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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